molecular formula C16H17N3O4 B12670308 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate CAS No. 97752-30-2

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate

Cat. No.: B12670308
CAS No.: 97752-30-2
M. Wt: 315.32 g/mol
InChI Key: WUCSJLAKXYRSKN-UHFFFAOYSA-N
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Description

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate is a phenoxazine derivative known for its vibrant color and versatile applications in various scientific fields. This compound is often used as a dye and has significant roles in biological staining and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of o-substituted toluidines with 4-amino-N,N-dimethylaniline using potassium permanganate as an oxidant under controlled conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C, pH 4.5, and a reaction time of 8 hours, yielding the desired product in high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar oxidative cyclization processes but on a larger scale. The use of environmentally friendly oxidants like potassium permanganate makes the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenoxazine core.

    Substitution: Substitution reactions, especially electrophilic substitutions, are common due to the presence of amino and methoxy groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate stands out due to its specific functional groups, which provide unique photophysical properties and make it suitable for a broader range of applications compared to its analogs.

Properties

CAS No.

97752-30-2

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;formate

InChI

InChI=1S/C15H15N3O2.CH2O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;2-1-3/h4-8,16H,1-3H3;1H,(H,2,3)

InChI Key

WUCSJLAKXYRSKN-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.C(=O)[O-]

Origin of Product

United States

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